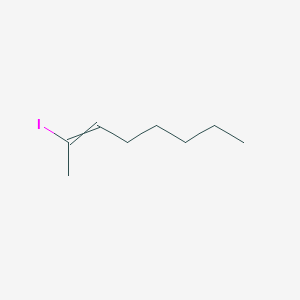
2-Iodooct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodooct-2-ene: is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing 2-Iodooct-2-ene involves the palladium-catalyzed coupling of vinyl iodides with terminal alkynes in the presence of copper(I) iodide and a base in water.
Copper-Catalyzed Cyanation: Another method involves the copper-catalyzed cyanation of alkenyl iodides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for SN2 reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Major Products:
Substitution: The major product is typically the corresponding alkane or alkene with the nucleophile replacing the iodine atom.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
Chemistry: 2-Iodooct-2-ene is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Comparison with Similar Compounds
1-Iodooct-1-ene: Another vinyl iodide with similar reactivity but different spatial configuration.
2-Bromooct-2-ene: A bromine analog with similar chemical properties but different reactivity due to the nature of the halogen atom.
2-Chlorooct-2-ene: A chlorine analog with distinct reactivity patterns compared to iodine-containing compounds.
Uniqueness: 2-Iodooct-2-ene is unique due to the presence of the iodine atom, which imparts specific reactivity and stability characteristics. The larger atomic size and lower bond dissociation energy of iodine compared to bromine and chlorine make this compound particularly reactive in nucleophilic substitution reactions .
Properties
CAS No. |
114474-43-0 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-3-4-5-6-7-8(2)9/h7H,3-6H2,1-2H3 |
InChI Key |
IGDVPUOJINZPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















